molecular formula C7H7N3OS B12356416 5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione

5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione

Cat. No.: B12356416
M. Wt: 181.22 g/mol
InChI Key: GBTULZUHSWRAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione typically involves the cyclization of 2,3-diaminopyridine with carbon disulfide or phosgene. One common method starts with 6-methoxy-2,3-diaminopyridine hydrochloride, which reacts with carbon disulfide to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine
  • 5-Methoxy-2-thio-3H-imidazo[4,5-b]pyridine
  • Omeprazole (a proton pump inhibitor with a similar imidazole-pyridine structure)

Uniqueness

5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

5-methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(12)8-4/h2-3,5H,1H3,(H,9,10,12)

InChI Key

GBTULZUHSWRAMA-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC2=NC(=S)NC2=N1

Origin of Product

United States

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